Kaempferol 3-neohesperidoside
Overview
Description
Flavonoids are a group of plant-derived compounds known for their diverse health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties . Kaempferol 3-neohesperidoside has been studied for its potential therapeutic effects, particularly in the context of diabetes and cancer .
Mechanism of Action
Target of Action
Kaempferol 3-neohesperidoside, a flavonoid derived from plants, has been found to interact with several targets. It has been shown to stimulate glucose uptake in the rat soleus muscle . This compound has also been found to interact with proteins involved in cancer cell signaling pathways . In addition, it has been shown to interact with the NLRP3 inflammasome, a protein complex involved in the inflammatory response .
Mode of Action
This compound interacts with its targets to induce various changes. For instance, it stimulates glucose uptake in the rat soleus muscle, likely through its action on signaling pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) proteins . In cancer cells, it alters many signaling pathways, resulting in cell growth inhibition and death .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to stimulate glycogen synthesis in the rat soleus muscle through the PI3K-GSK-3 signaling pathway and the MAPK-PP1 pathway . In cancer cells, it alters many signaling pathways, including the MEK/ERK and STAT3 pathways, leading to cell growth inhibition and apoptosis .
Pharmacokinetics
It is known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .
Result of Action
The action of this compound results in various molecular and cellular effects. In the rat soleus muscle, it stimulates glucose uptake and glycogen synthesis . In cancer cells, it inhibits cell growth and induces apoptosis . It also has anti-inflammatory effects, as demonstrated by its ability to inactivate the NLRP3 inflammasome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the absorption of kaempferol glucosides . Additionally, factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Kaempferol 3-neohesperidoside interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that this compound can interact with these enzymes and proteins to influence biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have insulin-like properties in terms of glucose lowering . It also exerts antibacterial effects through cell membrane disruption, followed by activation of apoptosis and DNA fragmentation in M. luteus cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that this compound may bind to these biomolecules, leading to enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to have insulin-like properties in terms of glucose lowering , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have an insulinomimetic effect on the rat soleus muscle
Metabolic Pathways
This compound is involved in several metabolic pathways. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that this compound interacts with these enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 3-neohesperidoside can be synthesized through various chemical reactions involving kaempferol and neohesperidose. The synthesis typically involves glycosylation reactions where kaempferol is reacted with neohesperidose under specific conditions to form the glycoside bond . The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources such as Primula latifolia and Primula vulgaris . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-neohesperidoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted flavonoid compounds with modified functional groups .
Scientific Research Applications
Kaempferol 3-neohesperidoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Kaempferol 3-neohesperidoside is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-glucoside: Another glycosylated form of kaempferol with different biological activities.
Quercetin 3-neohesperidoside: A similar flavonoid glycoside with distinct antioxidant and anti-inflammatory properties.
Rutin: A flavonoid glycoside with a different sugar moiety, known for its vascular protective effects.
This compound stands out due to its unique combination of glycosylation and the resulting biological activities, making it a valuable compound for various scientific and therapeutic applications.
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBPOYHROOXEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kaempferol 3-neohesperidoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32602-81-6 | |
Record name | Kaempferol 3-neohesperidoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 200 °C | |
Record name | Kaempferol 3-neohesperidoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity associated with kaempferol 3-neohesperidoside?
A1: this compound exhibits promising anti-diabetic activity. Studies demonstrate its ability to significantly reduce blood glucose levels in diabetic mice. [] This effect is attributed, at least in part, to its interaction with metabolic enzymes. []
Q2: How does this compound exert its antidiabetic effects?
A2: Research suggests that this compound stimulates the activity of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK). [] This enzyme plays a crucial role in regulating glucose metabolism. Specifically, enhanced PFK activity, particularly in the liver, suggests that this compound promotes glucose utilization within tissues. [] This mechanism contributes to its hypoglycemic effects observed in diabetic models. []
Q3: Are there any specific structural features of this compound crucial for its anti-diabetic activity?
A3: Yes, the presence of two rhamnosyl residues in the this compound structure appears crucial for its hypoglycemic activity when administered intraperitoneally. [] Studies comparing the activity of this compound with other structurally similar flavonoids lacking one or both of these rhamnosyl moieties showed significantly reduced or absent hypoglycemic effects. [] This finding highlights the importance of these specific structural features for its biological activity.
Q4: Beyond its antidiabetic potential, what other biological activities have been reported for this compound?
A4: this compound demonstrates insulinomimetic properties, stimulating glucose uptake in muscle tissue. [] This effect is mediated through the PI3K and PKC signaling pathways, similar to insulin's mechanism of action. [] Furthermore, it has shown potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging assays. [, ]
Q5: Has this compound shown potential against any specific diseases?
A5: While further research is needed, studies suggest potential applications for this compound in addressing several health concerns. Research highlights its potential as an anti-inflammatory agent. [] It can suppress pro-inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α in LPS-stimulated cells, indicating potential benefits for inflammatory conditions. [] Additionally, in vitro studies using a cell-based assay have indicated antiviral activity against influenza, including H1N1, H3N2, and H5N1 strains. []
Q6: What natural sources are rich in this compound?
A6: this compound has been identified in various plant sources, highlighting its potential as a naturally derived bioactive compound. Some notable sources include:
- Citrus species: Particularly sour orange (Citrus aurantium) leaves exhibit significant increases in this compound content in response to drought stress. []
- Clitoria ternatea (butterfly pea) petals: This plant, known for its vibrant blue petals, contains a high concentration of this compound. []
- Salvadora persica (toothbrush tree) leaves: This traditional medicinal plant has been found to contain this compound, contributing to its antioxidant properties. []
- Bee pollen: Notably, bee pollen from sources like Papaver rhoeas (corn poppy) [] and Cistus creticus (rock rose) [] have been identified as containing this compound, highlighting its potential role in the beneficial properties attributed to bee pollen.
Q7: What analytical techniques are commonly used to identify and quantify this compound?
A7: Several analytical techniques are employed for the characterization and quantification of this compound. Some commonly used methods include:
- High-performance liquid chromatography (HPLC): This technique is widely used for the separation and quantification of this compound in complex mixtures, such as plant extracts and bee pollen. []
- Liquid chromatography-mass spectrometry (LC-MS): This method provides accurate identification and quantification of this compound based on its mass-to-charge ratio. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for structural elucidation and confirmation of this compound. [, , ]
Q8: Have any computational studies been conducted on this compound?
A8: Yes, molecular docking studies have been performed to investigate the potential interactions of this compound with specific protein targets. [, ] For example, research suggests its potential to disrupt the interaction between the SARS-CoV-2 spike protein and the ACE-2 receptor, a crucial step in viral entry into host cells. [] These computational findings provide valuable insights into the potential molecular mechanisms of action of this compound, warranting further investigation through in vitro and in vivo studies.
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